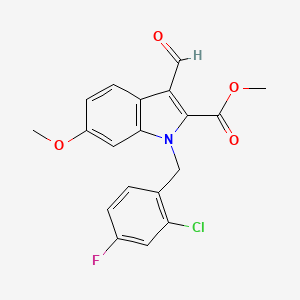

Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate

Description

Indole Chemistry: Fundamental Concepts and Significance

Indole represents one of the most fundamental and significant heterocyclic systems in organic chemistry, characterized by its distinctive bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The parent indole compound, with molecular formula C8H7N, serves as the foundational scaffold for an enormous diversity of natural products, pharmaceuticals, and synthetic compounds that exhibit remarkable biological and chemical properties. The aromatic character of indole derives from its ability to satisfy Huckel's rule with ten pi electrons distributed across the conjugated system, creating a planar molecular geometry where all atoms maintain sp2 hybridization. This electronic configuration contributes to the exceptional stability and reactivity patterns that make indole derivatives so valuable in synthetic organic chemistry.

The significance of indole chemistry extends far beyond its structural elegance, encompassing crucial roles in biological systems where indole derivatives function as essential amino acids, neurotransmitters, and plant hormones. Tryptophan, one of the naturally occurring essential amino acids, contains the indole nucleus and serves as a biosynthetic precursor for numerous important compounds including serotonin, melatonin, and various tryptamine alkaloids. The widespread distribution of indole-containing compounds in nature has been described as making indoles probably the most widely distributed heterocyclic compounds in nature having medicinal importance. This natural abundance has driven extensive research into synthetic methodologies for accessing novel indole derivatives, leading to the development of sophisticated synthetic strategies capable of introducing complex substitution patterns.

The chemical reactivity of indole is primarily governed by its electron-rich aromatic system, which readily undergoes electrophilic aromatic substitution reactions, particularly at the 3-position of the pyrrole ring. This preferential reactivity pattern has been extensively exploited in synthetic chemistry to introduce various functional groups and substituents, enabling the construction of complex molecular architectures. Unlike most amines, indole exhibits very weak basicity due to the involvement of the nitrogen lone pair in the aromatic pi system, requiring very strong acids such as hydrochloric acid for protonation. The protonated form has a pKa of negative 3.6, which significantly influences the behavior of indolic compounds under acidic conditions.

Heterocyclic Compound Classification and Nomenclature

Heterocyclic compounds represent a fundamental class of organic molecules characterized by cyclic structures containing atoms of at least two different elements as ring members. The systematic classification of these compounds has evolved to accommodate the vast structural diversity observed in both natural and synthetic systems, with nitrogen-containing heterocycles comprising one of the most important and extensively studied subgroups. Within this classification framework, indole belongs to the category of benzo-fused unsaturated nitrogen heterocycles, specifically representing the benzene-fused derivative of pyrrole. The nomenclature system for indole derivatives follows established International Union of Pure and Applied Chemistry principles, which provide systematic methods for naming complex substituted structures.

The nomenclature of methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate exemplifies the systematic approach required for complex multi-substituted indole derivatives. The base name indole-2-carboxylate indicates the presence of a carboxylate functional group at the 2-position of the indole ring system. The numbering system for indole follows conventional practices where the nitrogen atom is designated as position 1, and subsequent carbon atoms are numbered sequentially around the fused ring system. The 1H designation in the systematic name specifies that the hydrogen atom is attached to the nitrogen at position 1, distinguishing this tautomer from potential 3H-indole alternatives.

The complex substitution pattern present in this compound requires careful attention to positional descriptors and functional group priorities. The methyl ester functionality at the 2-position takes precedence in the naming hierarchy, while the various substituents are described using appropriate locants and descriptors. The 3-formyl substituent indicates the presence of an aldehyde functional group at position 3, while the 6-methoxy group represents a methyl ether substituent at position 6 of the benzene ring portion. The 1-(2-chloro-4-fluorobenzyl) designation describes the complex benzyl substituent attached to the indole nitrogen, incorporating both chlorine and fluorine substituents on the aromatic ring.

Historical Development of Functionalized Indole Chemistry

The historical development of indole chemistry traces its origins to the mid-nineteenth century, with the compound first isolated in 1866 by Adolf von Baeyer through the reduction of oxindole using zinc dust. This pioneering work established the foundation for subsequent investigations into the structure and properties of indole-containing compounds. The name indole itself derives from the portmanteau of indigo and oleum, reflecting its initial isolation through the treatment of indigo dye with oleum. This historical connection to natural dyes represents one of the earliest examples of heterocyclic chemistry emerging from the study of naturally occurring pigments and colorants.

The early development of indole chemistry was closely intertwined with investigations into natural product chemistry, particularly the study of alkaloids and amino acids. The recognition that tryptophan contained an indole nucleus provided crucial insights into the biological significance of this heterocyclic system and spurred investigations into the biosynthetic pathways leading to indole-containing natural products. The discovery of serotonin as an indole-containing neurotransmitter further emphasized the importance of this structural motif in biological systems and motivated the development of synthetic methods for accessing novel indole derivatives.

The twentieth century witnessed significant advances in synthetic methodologies for constructing functionalized indole derivatives, with the Fischer indole synthesis emerging as one of the most important and widely used approaches. This reaction, discovered by Emil Fischer in 1883, involves the cyclization of arylhydrazones under acidic conditions and has remained one of the most extensively used methods for indole preparation. The development of additional synthetic strategies including the Madelung synthesis, Leimgruber-Batcho synthesis, and various metal-catalyzed approaches has expanded the toolkit available for accessing complex indole derivatives. These methodological advances have enabled the synthesis of increasingly sophisticated compounds such as this compound, which incorporates multiple functional groups and complex substitution patterns.

The evolution of indole chemistry has been particularly influenced by advances in pharmaceutical research, where indole-containing compounds have demonstrated remarkable therapeutic potential. The recognition that many clinically important drugs contain indole nuclei has driven the development of structure-activity relationship studies and the design of novel indole-based therapeutic agents. This pharmaceutical focus has contributed to the refinement of synthetic methodologies and the exploration of new structural modifications, leading to the current state of the field where highly complex indole derivatives can be routinely accessed through sophisticated synthetic strategies.

Structural Significance of Multi-substituted Indoles in Chemical Research

Multi-substituted indole derivatives such as this compound represent the culmination of decades of advancement in heterocyclic chemistry and demonstrate the remarkable structural complexity achievable through modern synthetic methodologies. The significance of these highly functionalized compounds lies not only in their synthetic challenge but also in their potential to exhibit unique chemical and biological properties that emerge from the interplay of multiple functional groups. The specific substitution pattern present in this compound incorporates electron-withdrawing groups, electron-donating groups, and various reactive functionalities that create a complex electronic environment within the indole framework.

The structural analysis of this compound reveals several key features that contribute to its chemical significance. The presence of both methoxy and formyl substituents on the benzene ring portion creates complementary electronic effects, with the methoxy group providing electron-donating character while the formyl group exhibits electron-withdrawing properties. This electronic balance influences the overall reactivity profile of the molecule and may contribute to specific binding interactions in biological systems. The methyl ester functionality at the 2-position provides additional opportunities for chemical modification and may serve as a protecting group or prodrug moiety in pharmaceutical applications.

The 2-chloro-4-fluorobenzyl substituent attached to the indole nitrogen represents a particularly sophisticated structural element that demonstrates the precision achievable in modern indole chemistry. The incorporation of both chlorine and fluorine substituents on the benzyl ring creates a unique electronic environment that can influence molecular properties such as lipophilicity, metabolic stability, and binding affinity. The specific positioning of these halogen substituents reflects careful consideration of structure-activity relationships and suggests potential optimization for specific biological targets or chemical applications.

| Structural Feature | Position | Chemical Impact | Research Significance |

|---|---|---|---|

| Methoxy Group | 6-position | Electron-donating, enhances nucleophilicity | Modulates electronic properties and potential biological activity |

| Formyl Group | 3-position | Electron-withdrawing, reactive aldehyde | Provides site for further chemical modification |

| Methyl Ester | 2-position | Protecting group, potential prodrug moiety | Enables synthetic manipulation and bioavailability control |

| Chloro-fluorobenzyl | N-substituent | Halogen bonding, lipophilicity modulation | Influences pharmacokinetic properties and target selectivity |

The research significance of multi-substituted indoles extends beyond their individual properties to encompass their role as platforms for exploring fundamental principles of heterocyclic chemistry. These compounds serve as testing grounds for new synthetic methodologies, reaction mechanisms, and structure-property relationships that advance the broader field of organic chemistry. The complexity of this compound makes it particularly valuable for investigating the effects of multiple substituents on indole reactivity and for developing new approaches to selective functionalization of complex heterocyclic systems.

The continued investigation of such structurally complex indole derivatives represents an important frontier in heterocyclic chemistry, where the principles learned from these sophisticated systems can be applied to the design of next-generation pharmaceuticals, materials, and chemical tools. The structural framework established by compounds like this compound provides insights into the limits and possibilities of indole functionalization, contributing to the ongoing evolution of this fundamentally important class of heterocyclic compounds.

Properties

IUPAC Name |

methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO4/c1-25-13-5-6-14-15(10-23)18(19(24)26-2)22(17(14)8-13)9-11-3-4-12(21)7-16(11)20/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPDDIIKNFMPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzyl bromide and 6-methoxyindole.

Formation of Intermediate: The first step involves the reaction of 2-chloro-4-fluorobenzyl bromide with 6-methoxyindole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. This results in the formation of an intermediate compound.

Formylation: The intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 3-position of the indole ring.

Esterification: Finally, the carboxyl group is esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Conversion of the formyl group to a hydroxymethyl group.

Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets.

Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for therapeutic efficacy and safety.

Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, or immune response. This modulation can lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from CAS Databases

The following compounds (Table 1) share significant structural similarity with the target molecule, as indicated by CAS similarity scores ():

| CAS No. | Name | Similarity Score | Key Differences |

|---|---|---|---|

| 136818-64-9 | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | 0.81 | Lacks 2-chloro-4-fluorobenzyl (position 1) and formyl (position 3) groups. |

| 312314-26-4 | 4-(Benzyloxy)-6-fluoro-1H-indole | 0.81 | Benzyloxy at position 4; no ester or formyl groups. |

| 288385-93-3 | 4-Fluoro-5-methoxy-2-methyl-1H-indole | 0.77 | Methyl at position 2; lacks ester, benzyl, and formyl groups. |

Key Observations:

- The 2-chloro-4-fluorobenzyl group in the target compound distinguishes it from simpler indole derivatives, likely enhancing lipophilicity and steric bulk compared to analogues like 136818-64-9 .

- The formyl group at position 3 provides a reactive site for further functionalization, absent in other analogues.

Comparison with Indole Carboxamide Derivatives ()

| Property | Target Compound | N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide |

|---|---|---|

| Position 2 | Methyl ester | Carboxamide |

| Position 1 | 2-Chloro-4-fluorobenzyl | Hydrogen (unsubstituted) |

| Position 3 | Formyl | Unsubstituted |

| Melting Point | Not reported | 249–250°C |

| ¹H-NMR | Expected formyl proton at ~9.5–10 ppm | NHCO proton at 12.33 ppm |

Functional Group Impact:

- Ester vs.

- Substituent Reactivity: The formyl group in the target compound increases electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), unlike the inert benzoyl group in the carboxamide analogue.

Comparison with Halogenated Benzyl Derivatives ()

The ion-pair complex (C₂₅H₂₀ClFP)₂[Ni(C₂N₂S₃)₂] features a (2-chloro-4-fluorobenzyl)triphenylphosphonium cation. While distinct in application (coordination chemistry), this highlights the 2-chloro-4-fluorobenzyl moiety’s versatility:

| Feature | Target Compound | Phosphonium Complex |

|---|---|---|

| Benzyl Group | Directly attached to indole N1 | Part of a phosphonium cation |

| Electronic Effects | Electron-withdrawing Cl/F enhance indole core reactivity | Cl/F stabilize the cation via inductive effects |

| Applications | Potential pharmaceutical intermediate | Crystal engineering (C–H⋯S/N/Cl interactions) |

Biological Activity

Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate, a compound with significant potential in medicinal chemistry, exhibits diverse biological activities attributed to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClFNO4, with a molecular weight of 375.79 g/mol. The compound features an indole core, a methoxy group, a formyl group, and a carboxylate functional group, contributing to its biological activity. The presence of chlorine and fluorine atoms enhances its specificity towards various biological targets .

Structural Features

| Feature | Description |

|---|---|

| Indole Core | Central structure linked to various activities |

| Formyl Group | Influences reactivity and binding |

| Methoxy Group | Enhances solubility and biological activity |

| Halogen Substituents | Modulate potency and selectivity |

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents. For instance, derivatives of indole-2-carboxylic acid have shown efficacy against HIV-1 integrase, with IC50 values ranging from 0.13 to 6.85 μM. Structural optimizations have indicated that modifications at the C3 position can significantly enhance antiviral activity by improving interactions with the integrase active site .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the introduction of halogenated substituents at specific positions on the indole ring can enhance biological activity. For example:

- C3 Position: Long-chain substitutions improve interaction with hydrophobic cavities.

- C6 Position: Halogenated anilines increase integrase inhibition through π-π stacking interactions with viral DNA .

Case Studies

- HIV-1 Integrase Inhibition:

-

Anti-inflammatory Effects:

- Indole derivatives have shown promise in modulating inflammatory pathways, although specific data on this compound remains limited.

Q & A

Q. Basic

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., C–H···π, halogen···π). SHELX software is widely used for refinement, particularly for high-resolution data .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm; formyl proton at δ 9.8–10.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 406.08 Da).

How do substituents on the indole ring influence molecular conformation and intermolecular interactions?

Advanced

Crystallographic studies reveal:

- Dihedral Angles : The angle between the indole and benzyl rings varies with substituents. For example:

- 86.97° in the title compound (2-chloro-4-fluorobenzyl group) .

- 58.41° in 1-(4-methoxyphenyl)-2-methyl derivatives due to reduced steric hindrance .

- Intermolecular Interactions :

- Weak hydrogen bonds (C–H···N) and π-stacking stabilize crystal packing.

- Halogen···π interactions (e.g., Cl···tolyl ring) enhance lattice cohesion .

Table 2 : Structural Comparison of Indole Derivatives

| Compound | Dihedral Angle (°) | Key Interactions | Reference |

|---|---|---|---|

| Title compound | 86.97 | C–H···π, Cl···π | |

| 1-(4-Methoxyphenyl)-2-methyl | 58.41 | C–H···N |

What methodologies resolve data contradictions in crystallographic studies of similar indole derivatives?

Q. Advanced

- Refinement Protocols : SHELXL’s twin refinement and disorder modeling address data ambiguities (e.g., overlapping electron density peaks) .

- Validation Tools : The R-factor gap (e.g., ΔR > 5% suggests twinning) and PLATON’s ADDSYM detect missed symmetry .

- Comparative Analysis : Cross-referencing bond lengths/angles with databases (e.g., Cambridge Structural Database) identifies outliers. For example, C–C bond lengths in the indole core should align with ±0.02 Å of literature values .

How can researchers design SAR studies for this compound’s bioactivity?

Q. Advanced

- Core Modifications : Replace the 2-chloro-4-fluorobenzyl group with -Br or -CF₃ to assess halogen sensitivity .

- Formyl Group Derivatization : Convert the 3-formyl to hydrazones or Schiff bases for enhanced electrophilicity .

- Methoxy Position : Shift the 6-methoxy group to the 5-position to evaluate steric/electronic effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.